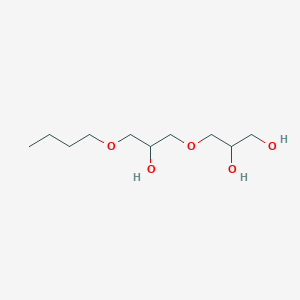
3-(3-Butoxy-2-hydroxypropoxy)propane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Butoxy-2-hydroxypropoxy)propane-1,2-diol is an organic compound with the molecular formula C10H22O5 It is a derivative of propane-1,2-diol, where the hydroxyl groups are substituted with butoxy and hydroxypropoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Butoxy-2-hydroxypropoxy)propane-1,2-diol typically involves the reaction of 3-butoxy-1,2-propanediol with epichlorohydrin under basic conditions. The reaction proceeds through the formation of an epoxide intermediate, which is then opened by the hydroxyl group of the 3-butoxy-1,2-propanediol to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include sodium hydroxide as a base and solvents like toluene or dichloromethane to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Butoxy-2-hydroxypropoxy)propane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The butoxy and hydroxypropoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or esters, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
3-(3-Butoxy-2-hydroxypropoxy)propane-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(3-Butoxy-2-hydroxypropoxy)propane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and butoxy groups can form hydrogen bonds or hydrophobic interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Amino-2-hydroxypropoxy)propane-1,2-diol: Similar structure but with an amino group instead of a butoxy group.
3-(3-Methoxy-2-hydroxypropoxy)propane-1,2-diol: Similar structure but with a methoxy group instead of a butoxy group.
Uniqueness
3-(3-Butoxy-2-hydroxypropoxy)propane-1,2-diol is unique due to the presence of the butoxy group, which imparts specific chemical properties and reactivity. This makes it suitable for applications where other similar compounds may not be effective.
Eigenschaften
CAS-Nummer |
189997-53-3 |
|---|---|
Molekularformel |
C10H22O5 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
3-(3-butoxy-2-hydroxypropoxy)propane-1,2-diol |
InChI |
InChI=1S/C10H22O5/c1-2-3-4-14-7-10(13)8-15-6-9(12)5-11/h9-13H,2-8H2,1H3 |
InChI-Schlüssel |
KLQKXYRDMQCNGH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCC(COCC(CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Phenyl-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B12554024.png)
![N-[2-(4-Hydroxyphenoxy)ethyl]cyclopropanecarboxamide](/img/structure/B12554038.png)
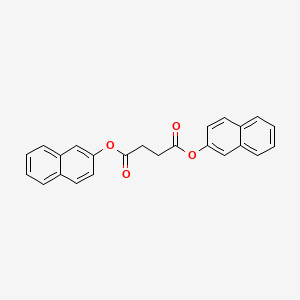
![5-{[(2-Ethenylphenyl)methyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B12554057.png)
![Cyclohexyl(dimethoxy)[(propan-2-yl)oxy]silane](/img/structure/B12554064.png)
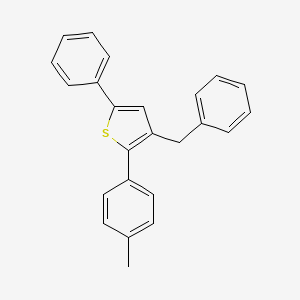
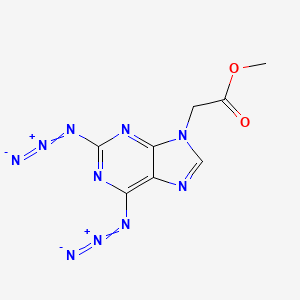
![N-Dibenzo[b,d]thiophen-2-yl-N-methylformamide](/img/structure/B12554087.png)
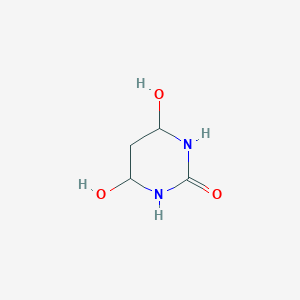

![Methyl 3-[(oct-1-en-3-yl)oxy]prop-2-enoate](/img/structure/B12554101.png)
![3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propanenitrile](/img/structure/B12554109.png)
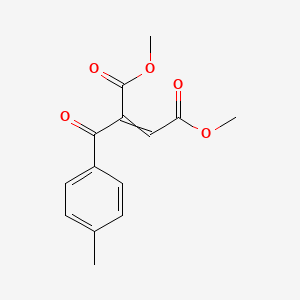
![2-{[2-(Diethylamino)ethyl]amino}-4,6-dimethylpyridine-3-carboxamide](/img/structure/B12554126.png)
